ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenoxyphenyl moiety
Preparation Methods
The synthesis of ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethyl piperazine-1-carboxylate with appropriate reagents under controlled conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzene ring, which can be carried out using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the phenoxyphenyl moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with various biological macromolecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound also features a piperazine ring and is used as a building block in organic synthesis.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative of piperazine, known for its biological activities.
These similar compounds share structural features with this compound but differ in their specific functional groups and applications.
Properties
IUPAC Name |
ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-2-34-26(31)28-16-18-29(19-17-28)36(32,33)22-14-12-20(13-15-22)25(30)27-23-10-6-7-11-24(23)35-21-8-4-3-5-9-21/h3-15H,2,16-19H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMZTRLCNEXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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